3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile
Description
3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile is a substituted pyridine derivative featuring a diethylamino group at the 3-position, a methyl group at the 4-position, and two cyano groups at the 2- and 6-positions.
Properties
IUPAC Name |
3-(diethylamino)-4-methylpyridine-2,6-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-4-16(5-2)12-9(3)6-10(7-13)15-11(12)8-14/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRIHPWWNMASTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(N=C(C=C1C)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220014 | |
| Record name | 3-(Diethylamino)-4-methyl-2,6-pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75928-85-7 | |
| Record name | 3-(Diethylamino)-4-methyl-2,6-pyridinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75928-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Diethylamino)-4-methyl-2,6-pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between suitable precursors such as 3-aminocrotonitrile and malononitrile.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction using diethylamine.
Methylation: The methyl group is introduced at the fourth position through an alkylation reaction using methyl iodide or a similar alkylating agent.
Industrial Production Methods
Industrial production of 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The cyano groups may also play a role in binding to active sites of enzymes or receptors, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile
- Structure: Differs by replacing the diethylamino group with hydroxyl groups at the 2- and 6-positions and a single cyano group at the 3-position.
- Its CAS number (5444-02-0) and EC number (226-639-7) suggest industrial relevance .
Substituted 4-(4-(4,6-Diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-phenylpyridine-3-carbonitrile
- Structure: Incorporates a triazine ring and phenyl group, unlike the simpler diethylamino and methyl substituents in the target compound.
- Key Features : The triazine moiety may enhance binding to enzymes or receptors involved in nucleotide metabolism.
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- Structure : A dihydropyridine derivative with a fluorophenyl group and two methyl substituents. The partial saturation of the pyridine ring alters conjugation and redox properties.
- Key Features: Dihydropyridines are known for roles in calcium channel modulation (e.g., nifedipine analogs). The fluorophenyl group may enhance bioavailability.
- Applications : Marketed by GEO Organics for research, indicating utility in drug discovery or material science .
Data Table: Comparative Overview
Biological Activity
3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyridine ring substituted with diethylamino and dicarbonitrile groups, contributing to its diverse chemical reactivity and potential biological effects.
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds exhibit notable antimicrobial activity. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile may possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Potential
Compounds containing pyridine rings have been investigated for their anticancer properties. In vitro studies suggest that 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, the compound could potentially inhibit the proliferation of cancer cells through modulation of key oncogenic pathways .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes. For example, it has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. Inhibition of DHODH can lead to reduced proliferation of certain cancer cells and pathogens.
The biological activity of 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their function and altering metabolic pathways.
- Signal Transduction Modulation : It can affect signaling pathways involved in cell growth and apoptosis.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile could have similar applications in treating bacterial infections.
- Anticancer Activity Assessment : In a controlled laboratory setting, researchers tested the effects of 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile on several cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, leading to increased rates of apoptosis compared to untreated controls .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile | Diethylamino group; dicarbonitrile | Antimicrobial; Anticancer |
| 4-Methylpyridine | Methyl group on pyridine | Moderate antimicrobial activity |
| Nicotinamide | Pyridine ring; amide group | Anti-inflammatory; Antioxidant |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-(diethylamino)-4-methylpyridine-2,6-dicarbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a Hantzsch-like multicomponent reaction, combining diethylamine, cyanoacetamide, and methyl-substituted aldehydes. Cyclization under acidic conditions (e.g., acetic acid) at 80–100°C for 12–24 hours typically yields the pyridine core. Substituent positioning (e.g., diethylamino and methyl groups) requires precise stoichiometric control to avoid side products like over-alkylated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound with >90% purity .
Q. How do spectroscopic techniques (NMR, IR) confirm the structure of 3-(diethylamino)-4-methylpyridine-2,6-dicarbonitrile?
- Methodological Answer :
- ¹H NMR : The diethylamino group (-N(CH₂CH₃)₂) appears as a triplet at δ 1.1–1.3 ppm (CH₃) and a quartet at δ 3.3–3.5 ppm (CH₂). The methyl group (-CH₃) resonates as a singlet near δ 2.3–2.5 ppm. Aromatic protons in the pyridine ring appear as singlets due to symmetry .
- IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretching) and ~1650 cm⁻¹ (C=N pyridine ring) confirm nitrile and aromatic groups .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies using HPLC show degradation <5% at pH 7.0 (25°C, 24 hours), but acidic conditions (pH <3) lead to hydrolysis of the nitrile groups, forming carboxylic acid derivatives. Store at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological activity of 3-(diethylamino)-4-methylpyridine-2,6-dicarbonitrile?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gap) to assess electron-transfer reactivity. Molecular docking (AutoDock Vina) against targets like kinase enzymes reveals binding affinities (ΔG < -7 kcal/mol), suggesting potential as a kinase inhibitor. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in ¹³C NMR) for derivatives of this compound?
- Methodological Answer : Unexpected peaks may arise from tautomerism or residual solvent. Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (HSQC, HMBC) to assign carbons unambiguously. For example, a carbonyl carbon at δ 167 ppm (¹³C NMR) may indicate keto-enol tautomerism, confirmed by variable-temperature NMR .
Q. How does substituent variation (e.g., replacing diethylamino with dimethylamino) affect the compound’s pharmacological properties?
- Methodological Answer : Synthesize analogs via reductive amination or nucleophilic substitution. Compare logP values (HPLC) to evaluate lipophilicity and cell-membrane permeability. In vitro cytotoxicity assays (MTT) against cancer cell lines (e.g., HeLa) show that dimethylamino analogs exhibit lower IC₅₀ values (enhanced potency) due to reduced steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
